4-Chloroisoxazol-3-amine
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Overview
Description
4-Chloroisoxazol-3-amine is a heterocyclic compound with the molecular formula C3H3ClN2O It is characterized by the presence of a chlorine atom at the fourth position and an amino group at the third position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions with dipolarophiles like alkynes and nitrile oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Catalysts like Cu(I) or Ru(II) are often used.
Major Products:
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Cycloaddition Reactions: Products include 3,5-disubstituted isoxazoles.
Scientific Research Applications
4-Chloroisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloroisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Isoxazole: The parent compound of 4-Chloroisoxazol-3-amine, lacking the chlorine and amino substituents.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the third and fifth positions of the isoxazole ring.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an amino group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-chloro-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCLEQLTVECMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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